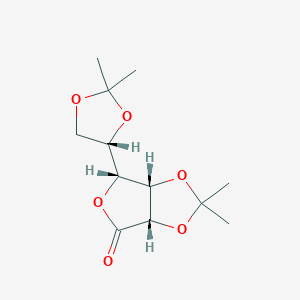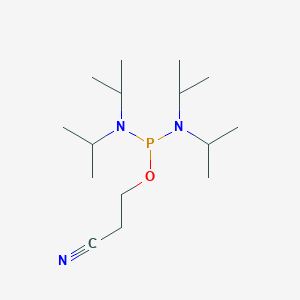
エチレンビスマレイミド
概要
説明
Ethylenebismaleimide (EBIM) is a bismaleimide monomer that is used in a variety of scientific and industrial applications. It is a versatile material that has a wide range of uses and is gaining popularity in the research and development of new technologies. EBIM is a highly reactive monomer that can be used to create polymers networks with unique properties.
科学的研究の応用
機械的特性の強化
エチレンビスマレイミドは、ビスマレイミド(BMI)樹脂で使用すると、その機械的特性を強化できます。改質されたBMIの曲げ強度は向上し、その最大値は189 MPaとなり、216%増加しました。硬化サンプルの曲げ弾性率は5.2 GPaに達しました .
電気的特性の改善
エチレンビスマレイミドをBMI樹脂に使用すると、硬化樹脂の誘電率と誘電損失が低下しました。耐電圧強度は37.8 kV/mmに上昇し、体積抵抗率はさまざまな程度で向上しました .
熱的特性
エチレンビスマレイミドを含むBMI樹脂は、その耐熱性で知られています . このため、高い熱安定性を必要とする用途に適しています。
靭性の強化
BMI樹脂は硬化製品としての靭性に欠けており、プリント基板(PCB)への適用が阻害されています。しかし、BMI系にマイケル付加によって分岐構造を導入することで、その靭性を強化できます .
プリント基板(PCB)への応用
靭性、電気的特性、熱安定性が向上したため、改質されたBMI樹脂は、高周波および低誘電率樹脂基板など、幅広い用途への応用が期待されています .
高周波および低誘電率樹脂基板での使用
<a data-citationid="5b05b2
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethylenebismaleimide, also known as 1,2-bismaleimidoethane, is a homobifunctional crosslinker . Its primary targets are sulfhydryl groups (-SH) , typically found in cysteine residues of proteins . These targets play crucial roles in protein structure and function.
Mode of Action
The compound interacts with its targets through a process called conjugation . The maleimide groups on either end of the ethylenebismaleimide molecule react with the sulfhydryl groups of proteins, forming covalent bonds . This results in the crosslinking of proteins, which can lead to changes in their structure and function .
Biochemical Pathways
The exact biochemical pathways affected by ethylenebismaleimide can vary depending on the proteins it interacts with. It’s commonly used to explore and characterize protein structure (ie, oligomerization) or protein interactions . The relative success of ethylenebismaleimide in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .
Pharmacokinetics
It’s known that the compound is water-insoluble and should be dissolved first in dmf or dmso before adding to aqueous reaction buffers .
Result of Action
The molecular and cellular effects of ethylenebismaleimide’s action depend on the specific proteins it crosslinks. By altering protein structure and function, it can influence various biological processes. For instance, it’s used in research to study protein-protein interactions and protein conformation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethylenebismaleimide. For example, it’s sensitive to moisture and should be stored in a desiccated condition . It’s also a combustible substance and should be kept away from open flames and high temperatures . Proper safety measures, such as wearing protective eyewear, gloves, and respiratory equipment, should be taken when handling this compound .
生化学分析
Biochemical Properties
Ethylenebismaleimide plays a crucial role in biochemical reactions, particularly in protein structure exploration and characterization . It interacts with enzymes, proteins, and other biomolecules that contain sulfhydryl groups, forming crosslinks between these sites . The nature of these interactions is primarily covalent bonding, which is strong and specific .
Cellular Effects
The effects of Ethylenebismaleimide on cells and cellular processes are primarily related to its role as a crosslinker. By forming crosslinks between sulfhydryl groups in proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the proteins involved and the cellular context.
Molecular Mechanism
At the molecular level, Ethylenebismaleimide exerts its effects through its maleimide groups, which can react with sulfhydryl groups in proteins to form covalent bonds . This can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenebismaleimide can change over time. It is sensitive to moisture, and it is recommended to make fresh solutions for each use . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the proteins being targeted.
Metabolic Pathways
Ethylenebismaleimide is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can influence metabolic pathways indirectly through its effects on proteins that play roles in these pathways .
Subcellular Localization
The subcellular localization of Ethylenebismaleimide would depend on the proteins it is interacting with. As it can react with any protein that contains a sulfhydryl group, it could potentially be found in any subcellular compartment where such proteins are present .
特性
IUPAC Name |
1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLCKVOVCZYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285229 | |
| Record name | Ethylenebismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5132-30-9 | |
| Record name | Ethylenebismaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylenebismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(maleimido)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)


